molecular formula C10H19Cl2N3 B2763663 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2279122-76-6

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B2763663
CAS No.: 2279122-76-6
M. Wt: 252.18
InChI Key: WWGNJSZEGLCQFG-UHFFFAOYSA-N
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Description

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine family.

Mechanism of Action

Target of Action

It has been reported that this compound can be used to prepare inhibitors forFactor Xa and Cyclin-Dependent Kinases (CDKs) . Factor Xa plays a crucial role in the blood coagulation cascade, while CDKs are key regulators of cell cycle progression.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its targets. In the case of Factor Xa, inhibition would affect the blood coagulation cascade, potentially preventing clot formation. For CDKs, inhibition could disrupt cell cycle progression, potentially halting cell division .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets. Inhibition of Factor Xa could prevent blood clot formation, while inhibition of CDKs could halt cell division .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH levels could affect the compound’s solubility and therefore its bioavailability. Temperature could also impact the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of histamine with formaldehyde under acidic conditions. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its butyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

4-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-3-4-8-10-9(5-6-11-8)12-7-13-10;;/h7-8,11H,2-6H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGNJSZEGLCQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=C(CCN1)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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